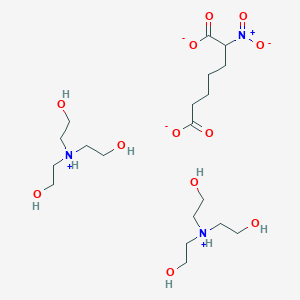
Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate: is a chemical compound with the molecular formula C19H41N3O12 It is known for its unique structure, which includes tris(2-hydroxyethyl)ammonium groups and a nitroheptanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate typically involves the reaction of tris(2-hydroxyethyl)amine with nitroheptanedioic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as water or ethanol. The reaction mixture is heated to facilitate the formation of the desired product, and the resulting compound is purified through crystallization or other separation techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation, filtration, and drying are employed to obtain the final compound in its pure form .
化学反应分析
Types of Reactions: Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form nitro derivatives.
Reduction: The nitro group can also be reduced to form amino derivatives.
Substitution: The hydroxyl groups in the tris(2-hydroxyethyl)ammonium moiety can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various alkylating agents or acylating agents can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated or acylated derivatives of the compound.
科学研究应用
Chemistry: Bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in complex formation and coordination chemistry .
Biology: In biological research, this compound is used as a buffer in biochemical assays and as a stabilizing agent for enzymes and proteins. Its ability to maintain pH stability makes it valuable in various biological experiments .
Medicine: The compound has potential applications in drug delivery systems and as a component in pharmaceutical formulations. Its biocompatibility and low toxicity make it suitable for medical research.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in various formulations. Its stability and reactivity make it valuable in industrial processes.
作用机制
The mechanism of action of bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can form complexes with metal ions and other molecules, influencing their reactivity and stability. The tris(2-hydroxyethyl)ammonium groups provide multiple sites for interaction, enhancing the compound’s effectiveness in various applications.
相似化合物的比较
- Tris(2-hydroxyethyl)ammonium lactate
- Tris(2-hydroxyethyl)ammonium succinate
- Tris(2-hydroxyethyl)ammonium malate
Comparison: Compared to these similar compounds, bis(tris(2-hydroxyethyl)ammonium) nitroheptanedioate has a unique nitroheptanedioate moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo oxidation and reduction reactions makes it versatile in various applications. Additionally, its stability and low toxicity make it a preferred choice in biological and medical research.
属性
CAS 编号 |
94237-21-5 |
|---|---|
分子式 |
C19H41N3O12 |
分子量 |
503.5 g/mol |
IUPAC 名称 |
2-nitroheptanedioate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C7H11NO6.2C6H15NO3/c9-6(10)4-2-1-3-5(7(11)12)8(13)14;2*8-4-1-7(2-5-9)3-6-10/h5H,1-4H2,(H,9,10)(H,11,12);2*8-10H,1-6H2 |
InChI 键 |
HHXIFUXZIFFBLH-UHFFFAOYSA-N |
规范 SMILES |
C(CCC(=O)[O-])CC(C(=O)[O-])[N+](=O)[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


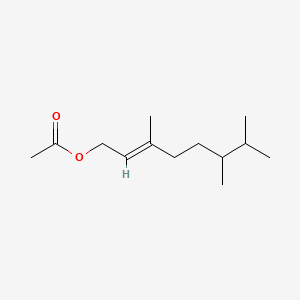
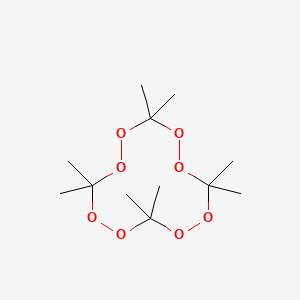
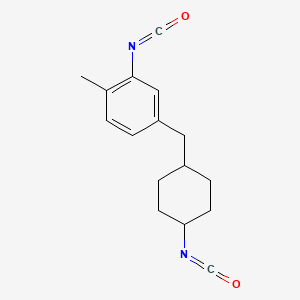

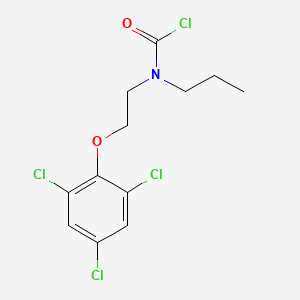
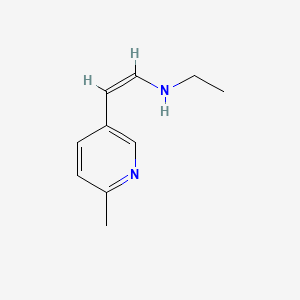
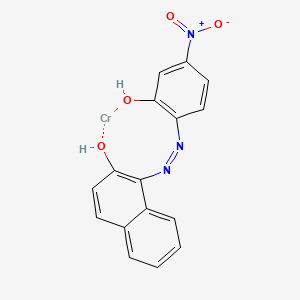


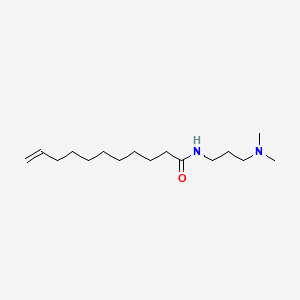
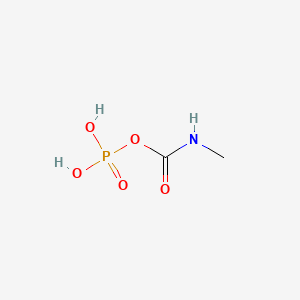
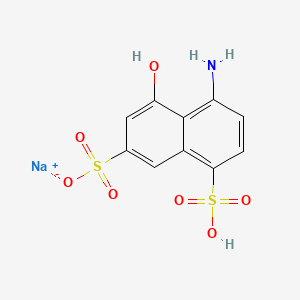
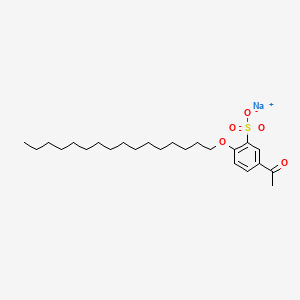
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
